2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Catalog No.
S995484
CAS No.
1140240-18-1
M.F
C8H8BrN
M. Wt
198.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

CAS Number

1140240-18-1

Product Name

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

IUPAC Name

2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

InChI

InChI=1S/C8H8BrN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2

InChI Key

UIEJOGLUJIGKKR-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(C=C2)Br

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)Br
  • Potential as a Scaffolding Molecule

    The core structure of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine combines a cyclopentane ring fused with a pyridine ring. This bicyclic structure can act as a scaffold for the development of new molecules with various functionalities. Scientists might explore attaching different chemical groups to the molecule to create new compounds with potential applications in drug discovery or material science [].

  • Analogy with existing molecules

    Some researchers might be interested in 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine due to its similarity to other established heterocyclic compounds with interesting properties. For instance, the presence of a bromine atom and a partially saturated ring system suggests possible parallels to bioactive molecules like rilpivirine, an antiretroviral drug. Further investigation comparing the properties of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with such established molecules could be a starting point for research.

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyridine ring fused to a cyclopentane moiety. The compound has the molecular formula C₈H₈BrN and a molecular weight of 198.06 g/mol. It features a bromine atom at the second position of the pyridine ring, contributing to its reactivity and potential applications in various

  • Electrophilic Aromatic Substitution: The presence of the bromine atom allows for electrophilic substitution reactions, such as nitration or halogenation, particularly at the pyridine ring .
  • Reduction Reactions: The dihydropyridine portion can be reduced to yield piperidine derivatives using reducing agents like hydrogen gas in the presence of metal catalysts .
  • Oxidation Reactions: Under oxidative conditions, it can convert into various pyridine or pyridinium derivatives .
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions with suitable dienophiles, leading to complex fused ring systems .
  • Nucleophilic Addition: Depending on substituents present, nucleophilic addition reactions are also feasible .

Several synthetic approaches have been developed for producing 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine:

  • Bromination of Dihydropyridine Derivatives: This method typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine using bromine or brominating agents under controlled conditions.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired compound through multi-step synthesis involving functional group transformations and rearrangements .
  • Oxidative Methods: Some synthetic routes utilize oxidation reactions on related cyclopentenopyridine analogs to form the target compound .

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has potential applications in:

  • Pharmaceutical Development: Its structural features may allow it to serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Due to its unique properties, it could be utilized in creating novel materials or as a building block in organic synthesis.
  • Chemical Research: It serves as an important intermediate in synthesizing more complex organic molecules and studying reaction mechanisms involving heterocycles .

Interaction studies involving 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine focus on its reactivity with biological targets and other chemical species. Research indicates that compounds with similar structures can interact with enzymes and receptors, potentially influencing biochemical pathways. Such studies are crucial for understanding its pharmacodynamics and pharmacokinetics if developed into therapeutic agents .

Several compounds share structural similarities with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Properties
6,7-Dihydro-5H-cyclopenta[b]pyridineLacks bromine substituentBasic heterocyclic structure
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridineBromine at position threeDifferent reactivity profile
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineChlorine instead of brominePotentially different biological activity
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineChlorine at position twoVariations in electrophilic behavior
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridineEthyl group additionAltered solubility and reactivity

The presence of the bromine atom at the second position distinguishes 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine from its analogs regarding reactivity and potential applications in medicinal chemistry .

XLogP3

2.6

Dates

Modify: 2024-04-14

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